molecular formula C12H18O B14589507 3-(Butan-2-yl)-2,6-dimethylphenol CAS No. 61248-68-8

3-(Butan-2-yl)-2,6-dimethylphenol

Cat. No.: B14589507
CAS No.: 61248-68-8
M. Wt: 178.27 g/mol
InChI Key: MQYPPOWAWDMESY-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-2,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of a butan-2-yl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or other reduced phenolic compounds.

    Substitution: Halogenated phenols or other substituted aromatic compounds.

Scientific Research Applications

3-(Butan-2-yl)-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the butan-2-yl group, resulting in different chemical and biological properties.

    3-(Butan-2-yl)phenol: Lacks the additional methyl groups, affecting its reactivity and applications.

    2,4-Dimethylphenol: Has a different substitution pattern on the benzene ring, leading to distinct chemical behavior.

Uniqueness

3-(Butan-2-yl)-2,6-dimethylphenol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and potential applications. The presence of both the butan-2-yl group and the two methyl groups enhances its reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

61248-68-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-butan-2-yl-2,6-dimethylphenol

InChI

InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)12(13)10(11)4/h6-8,13H,5H2,1-4H3

InChI Key

MQYPPOWAWDMESY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=C(C=C1)C)O)C

Origin of Product

United States

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